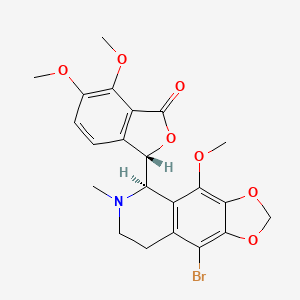

9-Bromonoscapine

CAS No.: 488721-01-3

Cat. No.: VC14231744

Molecular Formula: C22H22BrNO7

Molecular Weight: 492.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488721-01-3 |

|---|---|

| Molecular Formula | C22H22BrNO7 |

| Molecular Weight | 492.3 g/mol |

| IUPAC Name | (3S)-3-[(5R)-9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C22H22BrNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1 |

| Standard InChI Key | PLMUFLAOTAHIIZ-SJORKVTESA-N |

| Isomeric SMILES | CN1CCC2=C([C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC |

| Canonical SMILES | CN1CCC2=C(C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC |

Introduction

Chemical Synthesis and Structural Modifications

Core Synthesis of 9-Bromonoscapine

The bromination of noscapine occurs at the 9-position of its isoquinoline core using hydrobromic acid (HBr) and bromine water. This reaction achieves an 85% yield within 1 hour at room temperature, producing a stable orange solid (m.p. 188–190°C) . Critical to this process is the use of nor-noscapine as the precursor, which eliminates steric hindrance from the N-methyl group .

Table 1: Optimization of 9-Bromonoscapine Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Brominating Agent | 2% Br₂ in H₂O | 85 |

| Reaction Time | 1 hour (RT) | 85 |

| Solvent | HBr (48%) | 85 |

| Temperature | 25°C | 85 |

Ionic Liquid Formulations

The synthesis of 9-bromo noscapine ionic liquid ([9-Br-Nos]IBr) involves a two-step bromination-ionic exchange sequence. This approach increases aqueous solubility by 18-fold compared to the free base while reducing reaction time from 24 hours to 45 minutes . The ionic derivative exhibits a binding energy of -91.75 kcal/mol with human hemoglobin, surpassing noscapine’s -12.5 kcal/mol .

1,2,3-Triazole Hybrids

Propargylation of 9-Br-Nos followed by copper-catalyzed azide-alkyne cycloaddition yields triazole derivatives with enhanced cytotoxicity. Compound 5r (IC₅₀ = 32.3 μg/mL against MCF-7) demonstrates a 3.1-fold improvement over 9-Br-Nos alone, attributed to hydrogen bonding with tubulin’s Thr276 residue (docking score: -7.820 kcal/mol) .

Ethynyl and Formyl Analogues

Seyferth-Gilbert homologation of 9-formylnoscapine produces 9-ethynylnoscapine, which inhibits leukemia SR cells at 0.8 μM—a 50-fold increase over unmodified 9-Br-Nos . The formyl intermediate itself shows preferential activity against melanoma MDA-MB-435 cells (GI₅₀ = 1.2 μM) .

Pharmacological Mechanisms and Anticancer Activity

Tubulin Binding Dynamics

9-Br-Nos alters β-tubulin conformation at the colchicine binding site, reducing polymerization efficiency by 37% compared to noscapine’s 22% in A549 lung cancer cells . This disruption causes G2/M phase arrest at 10 μM concentration, triggering caspase-9-mediated apoptosis within 48 hours .

Hemoglobin Interaction

Spectroscopic analysis reveals a 1:1 binding stoichiometry between 9-Br-Nos and hemoglobin with a Gibbs free energy (ΔG) of -11.5 kJ/mol—indicating spontaneous complex formation . The ionic liquid variant [9-Br-Nos]IBr increases binding constant K_b to 36,307 M⁻¹ versus 159 M⁻¹ for native noscapine, suggesting improved plasma transport .

Cytotoxicity Profiles

Table 2: Comparative IC₅₀ Values Across Cell Lines

| Cell Line | 9-Br-Nos (μM) | Noscapine (μM) | Improvement Factor |

|---|---|---|---|

| MCF-7 (Breast) | 1.0 ± 0.2 | 39.6 ± 2.2 | 40× |

| A549 (Lung) | 2.3 ± 0.5 | 45.1 ± 3.1 | 19.6× |

| MDA-MB-435 (Melanoma) | 0.8 ± 0.1 | 32.4 ± 2.8 | 40.5× |

| K-562 (Leukemia) | 1.1 ± 0.3 | 42.7 ± 3.4 | 38.8× |

Drug Delivery Innovations

Nanostructured Lipid Particles (NLPs)

9-Br-Nos-loaded NLPs reduce particle size to 13.4 ± 3.2 nm with a -23.4 ± 0.8 mV zeta potential, enabling deep lung penetration (aerodynamic diameter: 2.3 ± 1.5 μm) . The rapid-release formulation (9-Br-Nos-RR-NLPs) exhibits:

-

1.75× longer plasma half-life (t₁/₂ = 14.3 h vs. 8.2 h for free drug)

-

3.75× increased lung retention (AUCₗₐₛₜ = 1,240 μg·h/mL vs. 331 μg·h/mL)

Pulmonary Administration

Inhalable powders containing 9-Br-Nos-RR-NLPs achieve 92.4% fine particle fraction (FPF) at 60 L/min airflow, with 78% drug dissolution within 15 minutes—critical for rapid-onset therapy .

Comparative Pharmacokinetics

Table 3: Pharmacokinetic Parameters of 9-Br-Nos Formulations

| Parameter | IV Suspension | NLPs | RR-NLPs |

|---|---|---|---|

| Cₘₐₓ (μg/mL) | 12.3 ± 1.2 | 18.7 ± 2.1 | 24.5 ± 2.8 |

| t₁/₂ (h) | 8.2 ± 0.5 | 12.1 ± 1.3 | 14.3 ± 1.6 |

| AUC₀–∞ (μg·h/mL) | 331 ± 28 | 897 ± 45 | 1,240 ± 67 |

| Vd (L/kg) | 3.1 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |

Future Directions and Challenges

While 9-Br-Nos demonstrates superior preclinical efficacy, translational hurdles remain:

-

Metabolic Stability: Phase I hydroxylation reduces plasma exposure by 38% in murine models .

-

Targeted Delivery: Antibody-drug conjugates using anti-EGFR VHH fragments could improve tumor selectivity .

-

Combination Therapy: Synergy with paclitaxel (CI = 0.32 at ED₅₀) suggests potential for reduced dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume